![molecular formula C24H15Br2N B580594 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole CAS No. 1345021-52-4](/img/structure/B580594.png)
3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole
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Overview
Description
3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, photonics, and medicinal chemistry. The presence of bromine atoms in the 3 and 5 positions of the phenyl ring enhances the compound’s reactivity and potential for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole typically involves a multi-step process. One common method starts with the bromination of phenylcarbazole to introduce bromine atoms at the desired positions. This can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert bromine atoms to hydrogen.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of 3-phenyl-9-phenyl-9H-carbazole.
Substitution: Formation of various substituted carbazole derivatives.
Scientific Research Applications
3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole involves its interaction with specific molecular targets and pathways. The bromine atoms enhance the compound’s ability to form halogen bonds, which can influence its binding affinity to biological targets. Additionally, the carbazole core can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromophenyl-functionalized imidazolium salts: These compounds share the 3,5-dibromophenyl group but differ in their core structure.
(2-Amino-3,5-dibromophenyl)methanol: Another compound with the 3,5-dibromophenyl group, used in different applications.
Uniqueness
3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole is unique due to its specific combination of the carbazole core and the 3,5-dibromophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in organic electronics and medicinal chemistry.
Biological Activity
3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, discussing its potential therapeutic applications, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C24H15Br2N
- Molecular Weight : 477.20 g/mol
- CAS Number : 1345021-52-4
- SMILES Notation : BrC1=CC(=CC(Br)=C1)C1=CC2=C(C=C1)N(C1=C2C=CC=C1)C1=CC=CC=C1
These properties indicate that the compound is a dibrominated derivative of carbazole, which is known for its bioactive potential.
Antimicrobial Activity
Research has shown that carbazole derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted that various carbazole derivatives demonstrated significant antibacterial and antifungal activities against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans . The mechanism of action often involves disrupting bacterial cell membranes or inhibiting DNA replication .
Table 1: Antimicrobial Activity of Carbazole Derivatives
Compound Name | Bacterial Strains | Zone of Inhibition (mm) | Concentration (µg/mL) |
---|---|---|---|
Compound A | S. aureus | 20 | 50 |
Compound B | E. coli | 18 | 50 |
Compound C | C. albicans | 22 | 50 |
Anticancer Activity
Carbazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways . For instance, certain N-substituted carbazoles have been reported to inhibit topoisomerase II activity, a critical enzyme in DNA replication and repair, at concentrations significantly lower than standard chemotherapeutic agents .
Case Study: Inhibition of Topoisomerase II
A specific study evaluated the effectiveness of a novel N-substituted carbazole in inhibiting topoisomerase II activity. The compound demonstrated a 90% inhibition at a concentration of 2.5 µM, suggesting a promising avenue for cancer treatment .
Neuroprotective Effects
Emerging research indicates that some carbazole derivatives possess neuroprotective properties. For example, compounds have been shown to protect neuronal cells from glutamate-induced injury through antioxidative mechanisms . This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases.
Table 2: Neuroprotective Activity of Carbazole Derivatives
Compound Name | Cell Line | Concentration (µM) | Protective Effect (%) |
---|---|---|---|
Compound D | HT22 | 3 | 75 |
Compound E | SH-SY5Y | 30 | 65 |
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : Many carbazole derivatives increase membrane permeability in bacteria, leading to cell death.
- Enzyme Inhibition : Inhibition of key enzymes such as topoisomerase II contributes to anticancer activity.
- Antioxidant Activity : Some derivatives exhibit radical scavenging capabilities, protecting cells from oxidative stress.
Properties
IUPAC Name |
3-(3,5-dibromophenyl)-9-phenylcarbazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Br2N/c25-18-12-17(13-19(26)15-18)16-10-11-24-22(14-16)21-8-4-5-9-23(21)27(24)20-6-2-1-3-7-20/h1-15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVXADLFVMCWNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC(=CC(=C4)Br)Br)C5=CC=CC=C52 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Br2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345021-52-4 |
Source
|
Record name | 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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